molecular formula C9H10F2N2 B11799313 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine

Cat. No.: B11799313
M. Wt: 184.19 g/mol
InChI Key: XRJXPICSYCMAKW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a pyridin-3-amine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

6-cyclopropyl-2-(difluoromethyl)pyridin-3-amine

InChI

InChI=1S/C9H10F2N2/c10-9(11)8-6(12)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2,12H2

InChI Key

XRJXPICSYCMAKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)N)C(F)F

Origin of Product

United States

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